molecular formula C23H22N2O3 B11940272 2-Methoxy-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide CAS No. 880073-67-6

2-Methoxy-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide

Cat. No.: B11940272
CAS No.: 880073-67-6
M. Wt: 374.4 g/mol
InChI Key: SZSOJSRMSYIHIW-BUVRLJJBSA-N
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Description

2-Methoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is a chemical compound with the molecular formula C23H22N2O3 and a molecular weight of 374.443 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves the condensation reaction between 2-methoxybenzohydrazide and 4-((4-methylbenzyl)oxy)benzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The methoxy and benzylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

2-Methoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 2-position and the benzylidene group at the 4-position provides distinct steric and electronic properties that differentiate it from similar compounds.

Properties

CAS No.

880073-67-6

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

2-methoxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C23H22N2O3/c1-17-7-9-19(10-8-17)16-28-20-13-11-18(12-14-20)15-24-25-23(26)21-5-3-4-6-22(21)27-2/h3-15H,16H2,1-2H3,(H,25,26)/b24-15+

InChI Key

SZSOJSRMSYIHIW-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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